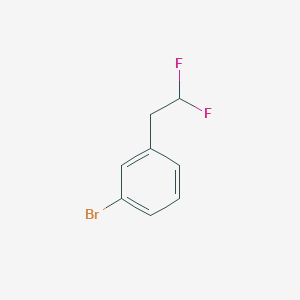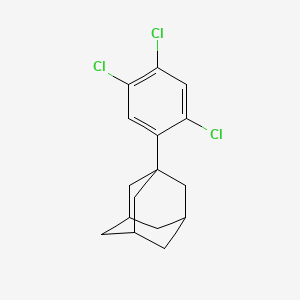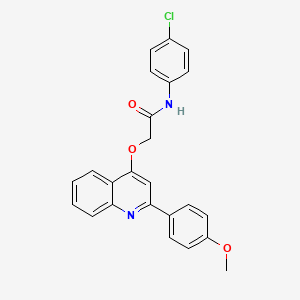
N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide, also known as CMA-676, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Geometry
The study of the molecular geometry and crystal structure of compounds similar to N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide has been a subject of interest. For instance, the structural aspects of amide derivatives, including N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, have been explored, revealing their potential in forming tweezer-like geometries and channel-like structures through self-assembly and weak interactions (Kalita & Baruah, 2010).
Fluorescence and Host-Guest Chemistry
The fluorescence properties of compounds related to N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide have been extensively studied. For example, amide-containing isoquinoline derivatives demonstrate notable fluorescence changes upon interaction with different acids, making them potential candidates for applications in fluorescence-based sensing and host-guest chemistry (Karmakar et al., 2007).
Synthesis and Antibacterial Activity
The synthesis and evaluation of similar compounds for their antibacterial and antifungal activities have been conducted. For instance, certain arylimino indolin-1-yl)-N-aryl acetamide derivatives, including 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide, demonstrated promising antimicrobial properties (Debnath & Ganguly, 2015).
Antiviral and Neuroprotective Properties
A novel anilidoquinoline derivative, structurally similar to N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide, has been synthesized and evaluated for its efficacy in treating Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects, indicating its potential in antiviral therapy (Ghosh et al., 2008).
Fluorescent Properties in Lanthanide Complexes
The synthesis of aryl amide ligands, including N-(4-chlorophenyl)-2-(quinolin-8-yloxy)acetamide, and their use in lanthanide(III) complexes have been explored. These complexes showed interesting fluorescence properties, which could be valuable in materials science and photophysical applications (Wu et al., 2008).
Corrosion Inhibition
Quinoxalines compounds, structurally similar to N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide, have been investigated as corrosion inhibitors. Quantum chemical calculations were performed to understand the relationship between molecular structure and inhibition efficiency, relevant in material science and engineering (Zarrouk et al., 2014).
Crystallography and Hydrogen Bonding
The crystallography and hydrogen bonding patterns of compounds similar to N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide have been analyzed. For example, the study of N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate provided insights into intramolecular hydrogen bonding and molecular conformation (Wen et al., 2006).
Synthesis and Evaluation as Antimicrobial Agents
The synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, which are structurally related to N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide, and their evaluation as antimicrobial agents have been explored. Some compounds in this class showed promising antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial therapies (Debnath & Ganguly, 2015).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-29-19-12-6-16(7-13-19)22-14-23(20-4-2-3-5-21(20)27-22)30-15-24(28)26-18-10-8-17(25)9-11-18/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBBKJIHOSJOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[Benzyl(methyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2443572.png)
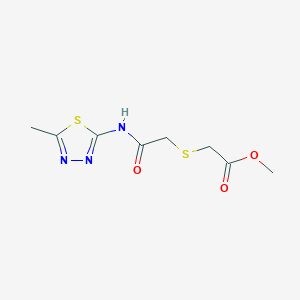

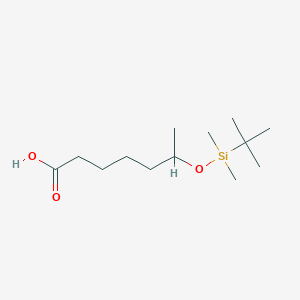
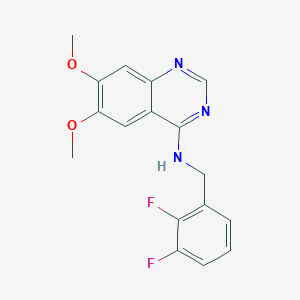
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2443582.png)
![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B2443584.png)
![[4-(2-Hydroxyethyl)phenyl]thiourea](/img/structure/B2443586.png)
![4-[(6,7-Dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]benzoic acid](/img/structure/B2443587.png)

![2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2443590.png)

